1-(2,6-Difluoro-3-methylphenyl)ethanamine;hydrochloride
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Overview
Description
1-(2,6-Difluoro-3-methylphenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C9H11F2N·HCl It is known for its unique structural properties, which include the presence of two fluorine atoms and a methyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2,6-Difluoro-3-methylphenyl)ethanamine;hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2,6-difluoro-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 1-(2,6-Difluoro-3-methylphenyl)ethanamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,6-Difluoro-3-methylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form different amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Difluoro-3-methylphenyl)ethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-3-methylphenyl)ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
1-(2,6-Difluoro-3-methylphenyl)ethanamine;hydrochloride can be compared with other similar compounds, such as:
1-(2,6-Difluorophenyl)ethanamine: Lacks the methyl group, which may affect its chemical and biological properties.
1-(2,6-Dichlorophenyl)ethanamine: Contains chlorine atoms instead of fluorine, leading to different reactivity and applications.
1-(2,6-Difluoro-4-methylphenyl)ethanamine: The position of the methyl group is different, which can influence its chemical behavior and interactions.
Properties
IUPAC Name |
1-(2,6-difluoro-3-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-5-3-4-7(10)8(6(2)12)9(5)11;/h3-4,6H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKVOSUBFSHGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(C)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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